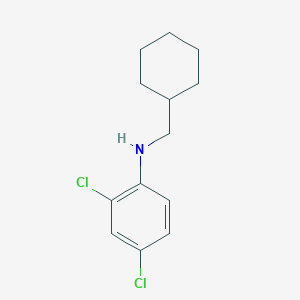

2,4-Dichloro-N-(cyclohexylmethyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Dichloro-N-(cyclohexylmethyl)aniline is a chemical compound with the molecular formula C13H17Cl2N. It is an aniline derivative where the aniline ring is substituted with two chlorine atoms at the 2 and 4 positions, and a cyclohexylmethyl group is attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-N-(cyclohexylmethyl)aniline typically involves the reaction of 2,4-dichloroaniline with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Análisis De Reacciones Químicas

Types of Reactions

2,4-Dichloro-N-(cyclohexylmethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.

Substitution: The chlorine atoms on the aniline ring can be substituted with other functional groups using nucleophilic substitution reactions. .

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aniline derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Chemical Synthesis

1.1 Intermediate in Organic Synthesis

2,4-Dichloro-N-(cyclohexylmethyl)aniline serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of substituted anilines and other nitrogen-containing heterocycles through palladium-catalyzed C–N coupling reactions. These reactions are critical for generating complex molecules used in pharmaceuticals and agrochemicals .

1.2 Synthesis of Agrochemicals

This compound is particularly relevant in the synthesis of agrochemicals. It can be transformed into various N-substituted urea derivatives, which are key components in herbicides such as Isoproturon, Linuron, and Diuron. These herbicides are extensively used for crop protection and have demonstrated effective weed control properties .

Medicinal Chemistry

2.1 Potential Therapeutic Uses

Research indicates that derivatives of this compound may exhibit biological activity that could be harnessed for medicinal purposes. The compound's structural features allow it to interact with biological targets, potentially leading to the development of new therapeutic agents . Case studies have shown that similar aniline derivatives have been investigated for their antitumor and anti-inflammatory properties.

Material Science

3.1 Development of Functional Materials

In material science, this compound can be employed to synthesize functional materials such as polymers and dyes. Its ability to form stable C–N bonds makes it a valuable building block for creating materials with specific electronic or optical properties .

Case Studies

4.1 Synthesis of N-Substituted Ureas

A notable case study involved the scalable synthesis of N-substituted ureas from this compound using a catalyst-free method. This approach demonstrated high conversion rates and purity levels, indicating its potential for industrial applications . The following table summarizes the results:

| Entry | Amine Used | Conversion (%) | Time (hrs) |

|---|---|---|---|

| 1 | Cyclohexylmethylamine | 88 | 12 |

| 2 | Aniline | 90 | 10 |

| 3 | Methylamine | 85 | 14 |

4.2 Antitumor Activity Studies

Another study investigated the antitumor properties of compounds derived from this compound through various coupling reactions. Results indicated promising activity against specific cancer cell lines, suggesting further exploration into its therapeutic potential .

Mecanismo De Acción

The mechanism of action of 2,4-Dichloro-N-(cyclohexylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways .

Comparación Con Compuestos Similares

Similar Compounds

- 2,3-Dichloroaniline

- 2,5-Dichloroaniline

- 2,6-Dichloroaniline

- 3,4-Dichloroaniline

- 3,5-Dichloroaniline

Uniqueness

Compared to other dichloroaniline derivatives, 2,4-Dichloro-N-(cyclohexylmethyl)aniline is unique due to the presence of the cyclohexylmethyl group attached to the nitrogen atom. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in various fields .

Actividad Biológica

2,4-Dichloro-N-(cyclohexylmethyl)aniline is a chemical compound with significant biological activity, particularly in the fields of biochemistry and pharmacology. Its unique structure, featuring dichloro and cyclohexylmethyl groups, allows it to interact with various biological targets, making it a subject of interest for research into enzyme inhibition and potential therapeutic applications.

The molecular structure of this compound can be summarized as follows:

- Molecular Formula : C13H15Cl2N

- Molecular Weight : 272.17 g/mol

- Structural Features :

- Two chlorine atoms located at the 2 and 4 positions of the aniline ring.

- A cyclohexylmethyl group attached to the nitrogen atom.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, which alters enzyme conformation and prevents substrate binding. This interaction can lead to various biochemical effects, such as modulation of signal transduction pathways and inhibition of inflammatory processes.

Biological Activity Overview

The compound has been studied for several biological activities:

- Enzyme Inhibition : It exhibits inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The inhibition of COX-1 and COX-2 enzymes leads to a reduction in prostaglandin synthesis, thus alleviating inflammation .

- Anti-inflammatory Properties : Research indicates that derivatives of this compound show significant anti-inflammatory activity. For instance, studies have demonstrated that certain analogs possess IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- Pharmacological Applications : Due to its structural characteristics, this compound is being investigated as a potential intermediate in the synthesis of pharmaceuticals aimed at treating inflammatory diseases and possibly other conditions .

Table 1: Summary of Biological Activities

| Activity Type | Description | Key Findings |

|---|---|---|

| Enzyme Inhibition | Inhibition of COX enzymes | Significant reduction in PGE2 production |

| Anti-inflammatory | Suppression of inflammatory responses | IC50 values comparable to celecoxib |

| Pharmacological Use | Potential use in drug synthesis | Investigated for anti-inflammatory drug development |

Research Insights

- A study highlighted that compounds similar to this compound showed potent inhibition against COX-2 with IC50 values around 0.04 μmol, indicating strong anti-inflammatory potential .

- Another research effort focused on synthesizing various derivatives and evaluating their biological activity against different targets. The findings suggested that modifications in the structure significantly influenced their potency against inflammatory pathways .

- A comprehensive review discussed the structure-activity relationships (SARs) among various aniline derivatives, emphasizing how specific substitutions could enhance biological efficacy against inflammatory conditions .

Propiedades

Número CAS |

177721-90-3 |

|---|---|

Fórmula molecular |

C12H15Cl2N |

Peso molecular |

244.16 g/mol |

Nombre IUPAC |

2,4-dichloro-N-cyclohexylaniline |

InChI |

InChI=1S/C12H15Cl2N/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5H2 |

Clave InChI |

WYSSFRYQRPZXMM-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)CNC2=C(C=C(C=C2)Cl)Cl |

SMILES canónico |

C1CCC(CC1)NC2=C(C=C(C=C2)Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.